[6-(Furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone
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Overview
Description
6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of substituted isoxazole derivatives . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
- Substitution : Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents like sodium hydride or lithium diisopropylamide.
- Oxidation : Potassium permanganate, chromium trioxide
- Reduction : Hydrogen gas, palladium catalyst
- Substitution : Sodium hydride, lithium diisopropylamide
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has a wide range of applications in scientific research:
- Chemistry : Used as a building block for synthesizing more complex molecules.
- Biology : Investigated for its potential as an antimicrobial and antiviral agent .
- Medicine : Explored for its anticancer and anti-inflammatory properties .
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds:
- 6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
Uniqueness: Compared to similar compounds, 6-(2-FURYL)-3-(4-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE stands out due to its unique combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H21N3O3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
[6-(furan-2-yl)-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H21N3O3/c1-15-7-9-16(10-8-15)21-20-17(23(27)26-11-3-2-4-12-26)14-18(19-6-5-13-28-19)24-22(20)29-25-21/h5-10,13-14H,2-4,11-12H2,1H3 |
InChI Key |
AVYKAZOUEXASPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)N5CCCCC5 |
Origin of Product |
United States |
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